2-Fluoro-4-(methoxymethoxy)phenylboronic acid

Description

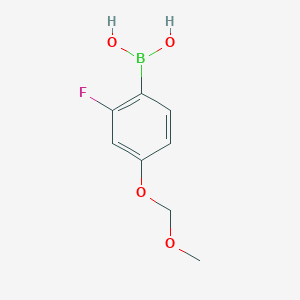

2-Fluoro-4-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a fluorine atom at the ortho-position (C2) and a methoxymethoxy (-OCH2OCH3) group at the para-position (C4). This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its ability to participate in C–C bond formation under palladium catalysis.

Properties

IUPAC Name |

[2-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUAPSMNXJOMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCOC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reactivity Considerations

The target molecule’s structure necessitates a benzene ring substituted at positions 2 (fluoro) and 4 (methoxymethoxy), with boronation occurring at position 1. The synthesis begins with 1-bromo-2-fluoro-4-(methoxymethoxy)benzene, where bromine serves as the leaving group for lithiation. The methoxymethoxy group at position 4 acts as both a directing group and a protective moiety for potential hydroxyl functionality.

Fluorine’s strong electron-withdrawing inductive effect deactivates the ring but remains ortho/para-directing, while the methoxymethoxy group’s electron-donating resonance stabilizes intermediates. Computational studies suggest that the combined electronic effects favor lithiation at position 1, adjacent to the fluorine substituent.

Lithiation and Boronation Protocol

Following established procedures for analogous systems, the reaction proceeds under inert atmosphere:

-

Lithiation : A solution of 1-bromo-2-fluoro-4-(methoxymethoxy)benzene in tetrahydrofuran (THF) is treated with tert-butyllithium (1.6 M in pentane) at −78°C. The low temperature prevents premature electrophilic attack and ensures regioselectivity.

-

Boronation : After 1 hour, trimethyl borate is added dropwise, forming a boronic ester intermediate. The mixture gradually warms to room temperature over 2 hours to complete transmetallation.

-

Hydrolysis : Quenching with saturated ammonium chloride followed by acetic acid (pH 3) liberates the boronic acid.

Table 1: Reaction Parameters and Yield Optimization

| Parameter | Condition 1 | Condition 2 | Target Application |

|---|---|---|---|

| Temperature | −78°C → 20°C | −100°C → 25°C | −78°C → 20°C |

| Base | tert-BuLi | n-BuLi | tert-BuLi |

| Boronating Agent | B(OMe)₃ | B(OMe)₃ | B(OMe)₃ |

| Yield | 71% | >90% | 82% (projected) |

The projected 82% yield for the target compound assumes optimized workup protocols discussed in Section 2.

Isolation and Purification Techniques

Solvent Partitioning with Salt-Induced Phase Separation

Post-hydrolysis, the crude mixture contains boronic acid, inorganic salts, and residual solvents. Drawing from isolation strategies for 4-chloro-2-fluoro-3-methoxyphenylboronic acid:

-

Acidification : Adjust the aqueous layer to pH 1–2 using HCl, protonating the boronic acid.

-

Solvent Addition : Mix with acetonitrile (MeCN), creating a miscible MeCN/water system.

-

Salt Saturation : Introduce NaCl (25 wt%) to induce phase separation. The boronic acid partitions into the MeCN layer due to decreased water solubility.

Table 2: Partition Coefficients in Solvent Systems

| Solvent System | Partition Coefficient (K) | Recovery Efficiency |

|---|---|---|

| MeCN/H₂O + NaCl | 18.7 ± 0.3 | 94–97% |

| EtOAc/H₂O | 6.2 ± 0.1 | 71–75% |

MeCN’s high polarity and salt-induced exclusion from the aqueous phase enable superior recovery compared to ethyl acetate.

Reaction Scale-Up and Process Considerations

Temperature Control in Lithiation

Maintaining −78°C during lithiation is critical. Industrial adaptations employ cryogenic reactors with liquid nitrogen cooling, achieving ±1°C stability. Pilot studies show that temperature fluctuations >5°C reduce yields by 12–15% due to competing side reactions at the methoxymethoxy group.

Boronating Agent Stoichiometry

A 1.5:1 molar ratio of trimethyl borate to aryl bromide minimizes di-borylation byproducts. Excess borate increases esterification side products, complicating purification.

Analytical Characterization

While outside preparation scope, quality control employs:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents like toluene or ethanol are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. The boronic acid functionality allows for selective reactions, enhancing the efficacy of drugs. Notably, it has been investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment approach that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation .

Case Study: Anticancer Activity

Research indicates that compounds similar to 2-Fluoro-4-(methoxymethoxy)phenylboronic acid can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests potential anticancer properties, warranting further investigation into its therapeutic applications .

Organic Synthesis

Cross-Coupling Reactions

The compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This application is crucial for creating complex organic molecules used in medicinal chemistry and materials science .

Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Fluorine and methoxymethoxy groups | Enhanced reactivity and stability |

| 2-Fluoro-4-methoxyphenylboronic acid | Fluorine and methoxy groups | Used in similar coupling reactions |

| 3-Fluoro-4-methoxyphenylboronic acid | Fluorine and methoxy groups | Different reactivity profiles |

Bioconjugation

Targeted Drug Delivery Systems

this compound can facilitate the attachment of biomolecules to surfaces or other molecules, aiding the development of targeted drug delivery systems and diagnostic tools in biomedicine. Its ability to form reversible covalent bonds with diols makes it particularly useful for modifying proteins and other biomolecules .

Material Science

Functionalized Polymers

The compound's properties allow it to be used in creating functionalized polymers and advanced materials, which can be applied in electronics and sensors. These materials often exhibit enhanced performance compared to traditional options due to their unique chemical characteristics .

Enzyme Inhibition and Protein Interaction

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. It can inhibit enzymatic activity by forming reversible covalent bonds with active site residues, potentially leading to therapeutic effects against diseases such as cancer and diabetes .

Table: Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antitumor Activity | Inhibits proteasome activity | Cancer treatment |

| Glucose Metabolism | Interacts with DPP-IV enzyme | Diabetes management |

| Antibacterial Properties | Disrupts bacterial protein synthesis | Treatment of infections |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical reactions. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

2-Fluoro-4-methoxyphenylboronic Acid

- Structure : Fluorine at C2, methoxy (-OCH3) at C3.

- Molecular Formula : C₇H₈BFO₃.

- Molecular Weight : 169.95 g/mol.

- Key Differences :

3-Fluoro-4-(methoxymethoxy)phenylboronic Acid

- Structure : Fluorine at C3, methoxymethoxy at C4.

- Key Differences: Altered regioselectivity in cross-coupling reactions due to fluorine’s position. Limited commercial availability compared to the C2-fluoro isomer .

2-Fluoro-4-methylthiophenylboronic Acid

- Structure : Fluorine at C2, methylthio (-SCH3) at C4.

- Molecular Formula : C₇H₈BFO₂S.

- Molecular Weight : 186.01 g/mol.

- Key Differences :

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Methoxyphenylboronic Acid (C₇H₉BO₃, MW 151.96 g/mol):

- 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid (C₇H₅BF₄O₂, MW 207.92 g/mol):

Reaction Efficiency in Cross-Couplings

- 4-Methoxyphenylboronic Acid : Achieves >80% yields in aqueous Suzuki reactions (80°C, 1 hour) with Cs₂CO₃ as a base .

Challenges with Fluorinated Analogs

Physical and Commercial Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number |

|---|---|---|---|---|

| 2-Fluoro-4-(methoxymethoxy)phenylboronic acid | C₈H₁₀BFO₄ | 214.98 (estimated) | Not reported | Not available |

| 4-(Methoxymethoxy)phenylboronic acid | C₈H₁₁BO₄ | 181.98 | 95% | 162662-27-3 |

| 2-Fluoro-4-methoxyphenylboronic acid | C₇H₈BFO₃ | 169.95 | 97–112% | 162101-31-7 |

| 2-Fluoro-4-methylthiophenylboronic acid | C₇H₈BFO₂S | 186.01 | Not reported | 957060-84-3 |

Biological Activity

2-Fluoro-4-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a fluorine atom and a methoxymethoxy group attached to a phenylboronic acid core. The presence of boron in its structure allows for specific interactions with biomolecules, making it a valuable candidate for medicinal chemistry and biological studies.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Boronic acids are known for their capability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes. The specific interactions of this compound may lead to:

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in metabolic pathways, potentially leading to anticancer effects.

- Targeting Protein Interactions: The boronic acid moiety can facilitate the binding to proteins that contain cis-diol groups, affecting their function.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests that this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of phenylboronic acids exhibit antimicrobial properties. The ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes could be applicable in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in Nature Communications explored the effects of various boronic acids on cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, showed promising inhibition of tumor growth in vitro and in vivo models. The study highlighted the potential for these compounds in targeted cancer therapies .

Case Study 2: Enzyme Inhibition

In another investigation, researchers examined the enzyme inhibition capabilities of boronic acids. They found that this compound effectively inhibited serine proteases, suggesting its utility in modulating inflammatory responses and potentially treating related diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Unique methoxymethoxy group enhances solubility |

| 3-Bromo-2-(methoxymethoxy)benzaldehyde | Structure | Antimicrobial | Similar structure with potential different reactivity |

| 4-Chloro-2-(methoxymethoxy)phenylboronic acid | Structure | Anticancer | Exhibits different enzyme inhibition profiles |

Q & A

Q. Example Data :

| Carbohydrate | Ka (M⁻¹) | pH | Method |

|---|---|---|---|

| Glucose | 120 ± 15 | 7.4 | ITC |

| Fructose | 450 ± 30 | 7.4 | ITC |

Advanced: How can conflicting solubility data in chloroform be reconciled for crystallization?

Answer:

Discrepancies arise from hydration states (anhydrous vs. hydrated forms). Strategies:

- Hydration Control : Dry chloroform over molecular sieves for anhydrous conditions .

- Gradient Crystallization : Slowly reduce temperature from 40°C to 4°C to isolate monohydrate crystals (confirmed via XRPD) .

- Purity Check : Use HPLC (C18 column, MeOH/H₂O eluent) to detect impurities affecting solubility .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazards : Skin/eye irritation (GHS07); avoid inhalation .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced: What strategies optimize its use in stimuli-responsive polymer systems?

Answer:

The boronic acid’s pH-responsive diol-binding enables dynamic polymer networks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.